17-Epiestriol

Vascular Biology Inflammation Endothelial Cell Biology

17-Epiestriol (17α-epiestriol) is the definitive ERβ-selective agonist for discriminating estrogen receptor subtype responses. Its 17α-hydroxyl stereochemistry confers 2.8-fold ERβ binding selectivity (RBA 80 vs. 29 for ERα) and ~400-fold superior potency over 17β-estradiol in suppressing TNFα-induced VCAM-1 expression—critical for vascular inflammation studies without ERα confounds. The unique 17α-OH configuration also enables stereospecific UGT2B7 glucuronidation studies. Choose 17-epiestriol when receptor selectivity, functional potency, and metabolic discrimination are non-negotiable.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
CAS No. 1228-72-4
Cat. No. B195166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Epiestriol
CAS1228-72-4
Synonyms17-epi-Estriol ;  Estra-1,3,5(10)-triene-3,16α,17α-triol
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1
InChIKeyPROQIPRRNZUXQM-PNVOZDDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

17-Epiestriol (CAS 1228-72-4): A Selective ERβ Agonist and Estrogen Metabolite for Specialized Research Applications


17-Epiestriol (17α-epiestriol, CAS 1228-72-4) is an endogenous estrogen metabolite formed from estrone via a 16α-hydroxyestrone intermediate, characterized by a 17α-hydroxyl configuration that distinguishes it from estriol (17β-OH) [1]. This minor estrogen functions as a selective estrogen receptor beta (ERβ) agonist, demonstrating notable receptor binding bias [2]. As a metabolite with a unique stereochemistry, 17-epiestriol has become a critical tool for investigating ERβ-mediated signaling pathways, particularly those involved in vascular biology and inflammation, with distinct functional properties that set it apart from major endogenous estrogens .

Why 17-Epiestriol Cannot Be Substituted with Estriol or Estradiol in Specialized Assays


Substituting 17-epiestriol with more common estrogens like 17β-estradiol or estriol fundamentally alters experimental outcomes due to profound differences in receptor selectivity and downstream functional potency. While 17β-estradiol acts as a potent, non-selective agonist of both ERα and ERβ, 17-epiestriol exhibits a marked preference for ERβ activation [1]. Critically, in specific functional assays such as the inhibition of TNFα-induced VCAM-1 expression, 17-epiestriol is ~400-fold more potent than 17β-estradiol [2]. Furthermore, the unique stereochemistry of the 17α-hydroxyl group in 17-epiestriol dictates a distinct metabolic fate via glucuronidation compared to its 17β-epimer estriol, which can significantly impact its bioavailability and clearance in vivo [3]. Therefore, generic substitution would not only compromise receptor selectivity but could also invalidate functional readouts and pharmacokinetic interpretations.

Quantitative Evidence Guide for 17-Epiestriol's Differential Performance


17-Epiestriol's ~400-Fold Superior Potency Over 17β-Estradiol in Suppressing VCAM-1

In a direct head-to-head functional assay, 17-epiestriol is approximately 400-fold more potent than 17β-estradiol in suppressing TNFα-induced VCAM-1 mRNA and protein expression in human umbilical vein endothelial cells (HUVECs) [1]. This functional superiority starkly contrasts with its lower binding affinity for ERα, underscoring the importance of ERβ-selective signaling in this specific anti-inflammatory pathway.

Vascular Biology Inflammation Endothelial Cell Biology Atherosclerosis

Receptor Selectivity: 17-Epiestriol's 2.8-Fold Higher Relative Affinity for ERβ vs. ERα

Relative binding affinity (RBA) assays reveal that 17-epiestriol binds to ERβ with an RBA of 80, compared to an RBA of 29 for ERα, using 17β-estradiol as the reference (RBA = 100) [1]. This represents a 2.8-fold selectivity for ERβ over ERα. In contrast, 17β-estradiol is non-selective, and estriol exhibits a much lower overall potency and a different selectivity profile.

Endocrinology Receptor Pharmacology Selective Estrogen Receptor Modulation Drug Discovery

In Vivo Estrogenic Activity: 17-Epiestriol Matches Estradiol Potency, Outperforms Estriol Epimers

In a classic in vivo bioassay using intravaginal injection in immature rats, 17-epiestriol was found to be at least as active as 17β-estradiol, with a 50% response dose of approximately 5 × 10⁻⁶ μg [1]. This is a stark contrast to its epimers, estriol (30% activity), 16-epiestriol (5% activity), and 16,17-epiestriol (1% activity), which were all significantly less active than 17β-estradiol in the same assay [1].

In Vivo Pharmacology Endocrinology Estrogen Bioassay Drug Development

Distinct Glucuronidation Kinetics Due to 17α-OH Configuration: Impact on Metabolic Clearance

The stereochemistry of the 17-hydroxyl group critically influences metabolism. For 17-epiestriol (17α-OH), the primary UGT2B7 enzyme targets the 17-OH for glucuronidation. In contrast, for estriol and 16-epiestriol (both 17β-OH), UGT2B7 preferentially glucuronidates the 16-OH group [1]. This switch in regioselectivity, driven by the 17-OH configuration, leads to different metabolite profiles and is expected to result in distinct pharmacokinetic and clearance behaviors in vivo [1].

Drug Metabolism Pharmacokinetics Phase II Metabolism UGT Enzymes

Optimal Research Applications for 17-Epiestriol Based on Verified Differential Evidence


Investigating ERβ-Mediated Vascular Protection and Atheroprotection

17-Epiestriol is the compound of choice for probing ERβ-specific anti-inflammatory pathways in the vasculature. Its ~400-fold superior potency over 17β-estradiol in suppressing VCAM-1, a key adhesion molecule in atherosclerosis, allows for clear elucidation of ERβ-mediated protective effects against vascular inflammation without confounding ERα-driven proliferative signals [1].

Developing and Validating ERβ-Selective Bioassays and Screening Platforms

Given its established 2.8-fold ERβ binding selectivity (RBA 80 for ERβ vs. 29 for ERα) and its distinct functional profile, 17-epiestriol serves as an ideal reference agonist for calibrating and validating ERβ-selective cell-based assays. It provides a known, quantitative benchmark for screening novel ERβ ligands, offering a clear advantage over using a non-selective agonist like 17β-estradiol [2].

Studying Steroid Metabolism and UGT2B7 Regioselectivity

The unique 17α-OH configuration of 17-epiestriol makes it an essential probe for studying the stereospecificity of human UDP-glucuronosyltransferases, particularly UGT2B7. Its use is critical for experiments designed to differentiate the metabolic handling and clearance rates of 17α- versus 17β-hydroxy estrogens, which cannot be inferred from studies using estriol or 16-epiestriol alone [3].

In Vivo Pharmacology Studies Requiring an ERβ-Preferring Agonist with Robust Activity

For animal studies aimed at dissecting the physiological roles of ERβ in reproductive or non-reproductive tissues, 17-epiestriol offers a unique profile. It provides in vivo estrogenic activity comparable to 17β-estradiol while maintaining a bias for ERβ activation. This allows researchers to achieve robust biological responses while studying ERβ-specific pathways, without the confounding influence of full, non-selective ER activation [4].

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